N-Methylbut-3-en-1-amine hydrochloride
Overview
Description
N-Methylbut-3-en-1-amine hydrochloride is an organic compound with the molecular formula C5H12ClN and a molecular weight of 121.61 g/mol . It is a hydrochloride salt form of N-Methylbut-3-en-1-amine, which is characterized by the presence of a methyl group attached to a butenyl amine structure. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylbut-3-en-1-amine hydrochloride typically involves the reaction of N-Methylbut-3-en-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows:
N-Methylbut-3-en-1-amine+HCl→N-Methylbut-3-en-1-amine hydrochloride
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methylbut-3-en-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Methylbut-3-en-1-amine oxides, while substitution reactions can produce various N-substituted derivatives .
Scientific Research Applications
N-Methylbut-3-en-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in studies involving amine metabolism and enzyme interactions.
Medicine: Research into potential therapeutic uses, including its role as a precursor for drug development.
Industry: Employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-Methylbut-3-en-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of specific biochemical pathways. The exact pathways and targets depend on the context of its use in research or therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
3-Methylbut-3-en-1-amine hydrochloride: Similar structure but with a different position of the methyl group.
N-Methylbut-3-en-2-amine hydrochloride: Variation in the position of the double bond and amine group.
Uniqueness
N-Methylbut-3-en-1-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where other similar compounds may not be suitable .
Properties
IUPAC Name |
N-methylbut-3-en-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.ClH/c1-3-4-5-6-2;/h3,6H,1,4-5H2,2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSLUDUIYPKSDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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